molecular formula C10H13NOS B1274712 4-Propoxybenzene-1-carbothioamide CAS No. 60758-95-4

4-Propoxybenzene-1-carbothioamide

Cat. No.: B1274712
CAS No.: 60758-95-4
M. Wt: 195.28 g/mol
InChI Key: LAZWLBJBNOPJQW-UHFFFAOYSA-N
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Description

4-Propoxybenzene-1-carbothioamide is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol It is characterized by the presence of a propoxy group attached to a benzene ring, which is further connected to a carbothioamide group

Scientific Research Applications

4-Propoxybenzene-1-carbothioamide has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 4-Propoxybenzene-1-carbothioamide is associated with several hazard statements, including H302, H315, H317, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzene-1-carbothioamide typically involves the reaction of 4-propoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired carbothioamide product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-Propoxybenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxybenzene-1-carbothioamide: Similar structure but with a methoxy group instead of a propoxy group.

    4-Ethoxybenzene-1-carbothioamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 4-Propoxybenzene-1-carbothioamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other carbothioamide derivatives and potentially useful in specific applications where the propoxy group confers advantageous properties.

Properties

IUPAC Name

4-propoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h3-6H,2,7H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZWLBJBNOPJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390764
Record name 4-propoxybenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-95-4
Record name NSC281622
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-propoxybenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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